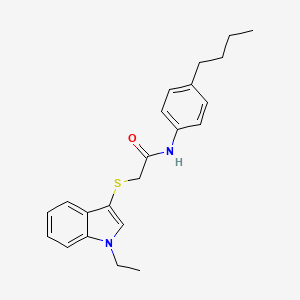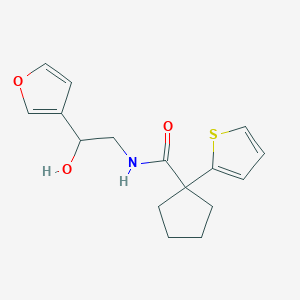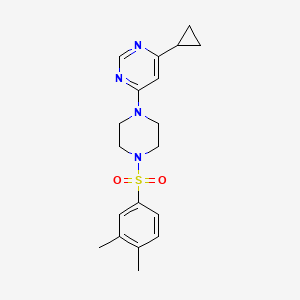
4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Scientific Research Applications
Anticancer Activity
The synthesis and evaluation of a series of compounds, including derivatives similar to 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine, have demonstrated potential anticancer properties. In particular, some derivatives have shown significant antiproliferative effects against human cancer cell lines. This includes compounds exhibiting good activity on various cancer cell lines except K562, pointing to their potential as anticancer agents deserving of further research (Mallesha et al., 2012).
Antimicrobial and Anthelmintic Activity
Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, a class including compounds structurally related to 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine, have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activity. Some of these compounds exhibited significant biological activities, suggesting their utility in developing new antibacterial, antifungal, and anthelmintic agents (Khan et al., 2019).
Antioxidant Properties
Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, including those that may structurally resemble 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine, have been synthesized with antioxidant properties. These compounds have shown potential in protecting cells against oxidative stress-induced decreases in cell viability and glutathione levels. Their effectiveness across different cell lines indicates their potential in treating age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Molecular Docking and Fingerprint Applications
The study on T2288 derivatives, closely related to 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine, has explored their utility in latent fingerprint detection on various surfaces. Molecular docking studies suggest that active compounds within this series exhibit binding poses similar to standards, correlating with observed in vitro data for antibacterial, antifungal, and anthelmintic activities. This research highlights the versatility of these compounds, including potential applications beyond traditional medicinal chemistry (Khan et al., 2019).
Future Directions
Pyrimidine derivatives are a focus of ongoing research due to their wide range of biological activities . Future research may explore new synthetic methods, potential biological activities, and applications of “4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine” and similar compounds.
properties
IUPAC Name |
4-cyclopropyl-6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-14-3-6-17(11-15(14)2)26(24,25)23-9-7-22(8-10-23)19-12-18(16-4-5-16)20-13-21-19/h3,6,11-13,16H,4-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHHTDNDJWLRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



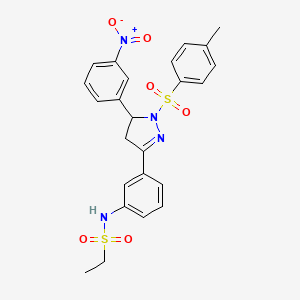
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2710353.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2710357.png)
![1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2710360.png)
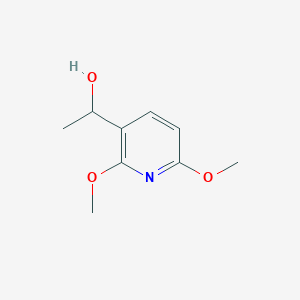
![Ethyl 3-(furan-2-ylmethyl)-5-methyl-4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710362.png)
![N-[(4-chlorophenyl)methyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2710363.png)
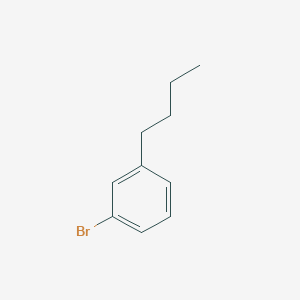
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2710367.png)

